4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-15-9-10-18(11-16(15)2)30-26(31)22-8-6-5-7-21(22)23(28-30)25-27-24(29-34-25)17-12-19(32-3)14-20(13-17)33-4/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMMAYKLUBUUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer potential and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 440.46 g/mol. It features a phthalazinone core linked to an oxadiazole moiety, which contributes to its biological activity.
Anticancer Properties
Research has indicated that derivatives of phthalazinones exhibit promising anticancer activity. A study synthesized various phthalazinone derivatives, including the compound , and evaluated their effects on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) and other tumor types. The results showed that these compounds could inhibit cell proliferation effectively.
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| DDT26 | 0.237 | MCF-7 |
| 48a | 17.39 | HePG2 |
| 48b | 22.19 | MCF-7 |
The compound DDT26 demonstrated significant BRD4 inhibitory activity, which is crucial for regulating gene expression in cancer cells. This inhibition leads to reduced cell migration and colony formation, indicating its potential as an anti-breast cancer agent .
The proposed mechanism for the anticancer activity of this compound involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, the compound disrupts the DNA damage response (DDR), leading to increased DNA damage and apoptosis in cancer cells. This effect is particularly pronounced in cells with BRCA mutations, where PARP inhibitors enhance cytotoxicity .
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Phthalazinone Derivatives : A series of phthalazinone derivatives were tested against various cancer cell lines. The study found that compounds with similar structural features to this compound exhibited significant cytotoxic effects with low IC50 values across multiple cancer types .
- BRD4 Inhibition in Breast Cancer : In a targeted study on BRD4 inhibitors, the compound was shown to significantly reduce cell viability in triple-negative breast cancer (TNBC) models, suggesting a selective advantage in treating aggressive breast cancer subtypes .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds with oxadiazole and phthalazine structures exhibit significant antitumor properties. For instance, derivatives of oxadiazoles have been reported to inhibit cancer cell proliferation in various cell lines. The presence of the dimethoxyphenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further investigation as an anticancer agent .
Antimicrobial Properties
Research has shown that heterocyclic compounds like those containing oxadiazole rings possess antimicrobial activities against a range of pathogens. The unique structure of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one may contribute to its effectiveness against bacteria and fungi .
Inhibitory Effects on Enzymes
The compound has also been studied for its potential as an enzyme inhibitor. Specific derivatives have shown promise in inhibiting key enzymes involved in disease pathways, which could lead to therapeutic applications in treating metabolic disorders or infections .
Case Studies
-
Anticancer Activity Assessment :
A study evaluated the cytotoxic effects of various phthalazine derivatives on human cancer cell lines. The results indicated that modifications in substituents significantly affected potency, with certain derivatives showing IC50 values in low micromolar ranges . -
Antimicrobial Testing :
Another investigation focused on the antimicrobial efficacy of similar oxadiazole-containing compounds. The study found notable inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural variations can enhance antimicrobial activity .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves coupling 3,5-dimethoxyphenyl-oxadiazole precursors with phthalazinone derivatives. Key steps include:
- Cyclocondensation : Use nitrile oxides or amidoximes with phthalazinone intermediates under reflux (e.g., glacial acetic acid at 60–65°C for 5–8 hours, as in pyrazoline synthesis ).
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) or recrystallization to isolate the product .
- Optimization : Adjust reaction time (8–10 hours) and stoichiometry (equimolar ratios) to minimize side products. Monitor via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- FTIR : Identify oxadiazole (C=N stretch ~1650 cm⁻¹) and phthalazinone (C=O stretch ~1680 cm⁻¹) functional groups .
- NMR : Use ¹H/¹³C-NMR to verify substituent positions (e.g., 3,4-dimethylphenyl protons at δ 2.17–2.22 ppm and methoxy groups at δ 3.75–3.80 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., EIMS base peak at m/z 356 for related pyrazolines) .
Q. How should researchers assess purity and stability during storage?
- Purity : Use HPLC with a C18 column (UV detection at 254 nm) or gas chromatography (GC) for volatile impurities .
- Stability : Store in airtight containers at 4°C in a dry environment to prevent hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .
- Structural Confirmation : Re-analyze compound integrity post-assay (via LC-MS) to exclude degradation artifacts .
Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?
- Analog Synthesis : Modify substituents (e.g., replace dimethoxy groups with halogens or alkyl chains) and test activity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .
- Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole’s electron-deficient ring) using 3D-QSAR .
Q. How can spectral data inconsistencies be addressed during characterization?
- Dynamic Exchange : Check for tautomerism in the oxadiazole ring using variable-temperature NMR .
- Solvent Effects : Re-acquire spectra in deuterated DMSO or CDCl₃ to resolve overlapping peaks .
- X-ray Crystallography : Resolve ambiguous proton assignments by determining crystal structure .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
